molecular formula C20H19N3O2 B11196052 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B11196052
M. Wt: 333.4 g/mol
InChI Key: GKZDXVFPZKMRNB-UHFFFAOYSA-N
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Description

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide typically involves the condensation of a pyrimidine derivative with an acetamide derivative. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency, reduce costs, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidinyl acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Using it as a precursor for the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-phenylacetamide may exhibit unique properties such as specific binding affinities, reactivity, or biological activity that distinguish it from similar compounds

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-phenylacetamide

InChI

InChI=1S/C20H19N3O2/c1-2-16-13-19(25)23(20(22-16)15-9-5-3-6-10-15)14-18(24)21-17-11-7-4-8-12-17/h3-13H,2,14H2,1H3,(H,21,24)

InChI Key

GKZDXVFPZKMRNB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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